Imipramine-2,4,6,8-d4 Hydrochloride
Overview
Description
Imipramine-2,4,6,8-d4 Hydrochloride is a deuterated form of Imipramine Hydrochloride, a tricyclic antidepressant. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Imipramine. The deuterium atoms replace hydrogen atoms at specific positions in the molecule, which can help in tracing the compound in biological systems without altering its pharmacological properties .
Mechanism of Action
Target of Action
Imipramine-2,4,6,8-d4 Hydrochloride primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .
Mode of Action
this compound interacts with its targets by binding to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter. This binding reduces the reuptake of norepinephrine and serotonin by neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The increased concentration of norepinephrine and serotonin in the synaptic cleft potentiates adrenergic synapses . This potentiation affects various biochemical pathways, leading to changes in mood and arousal . This compound also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include an increased concentration of norepinephrine and serotonin in the synaptic cleft, leading to enhanced neurotransmission . This enhancement results in a positive effect on mood in depressed individuals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs that increase serotonin can increase the risk of a very serious condition called serotonin syndrome/toxicity . Therefore, it is crucial to consider the patient’s overall medication regimen and health status when administering this compound .
Biochemical Analysis
Biochemical Properties
Imipramine-2,4,6,8-d4 Hydrochloride interacts with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that it binds to the serotonin and norepinephrine transporters, preventing these neurotransmitters from being taken back up into the neurons that released them. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of serotonin and norepinephrine, which are key neurotransmitters involved in mood regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the serotonin and norepinephrine transporters, inhibiting their function . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and may have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imipramine-2,4,6,8-d4 Hydrochloride involves the incorporation of deuterium atoms into the Imipramine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms at the specified positions .
Chemical Reactions Analysis
Types of Reactions
Imipramine-2,4,6,8-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Imipramine-2,4,6,8-d4 Hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Imipramine in different chemical environments.
Biology: Employed in metabolic studies to trace the pathways and interactions of Imipramine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Imipramine.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes
Comparison with Similar Compounds
Similar Compounds
Imipramine Hydrochloride: The non-deuterated form of the compound, used as a tricyclic antidepressant.
Amitriptyline Hydrochloride: Another tricyclic antidepressant with similar pharmacological properties.
Nortriptyline Hydrochloride: A secondary amine tricyclic antidepressant with a slightly different mechanism of action
Uniqueness
Imipramine-2,4,6,8-d4 Hydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies without altering the compound’s pharmacological effects .
Properties
IUPAC Name |
N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXIYZZBJDEEP-PTAOTMHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662037 | |
Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61361-33-9 | |
Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.